3-[(3-Methylphenoxy)methyl]azetidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(3-methylphenoxy)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-3-2-4-11(5-9)13-8-10-6-12-7-10/h2-5,10,12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHZMIARFCXZBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647905 | |
| Record name | 3-[(3-Methylphenoxy)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954223-60-0 | |
| Record name | 3-[(3-Methylphenoxy)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Reactivity Profile of Azetidine Derivatives
Fundamental Reactivity Patterns Driven by Azetidine (B1206935) Ring Strain
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, possesses a significant amount of ring-strain energy, estimated to be around 25.2 kcal/mol. researchgate.net This value is comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and substantially higher than that of its five-membered counterpart, pyrrolidine (B122466) (5.8 kcal/mol). researchgate.net This inherent strain is a consequence of bond angle distortion from the ideal tetrahedral angle of 109.5° and torsional strain from eclipsing interactions of the hydrogen atoms on adjacent carbon atoms.
The considerable ring strain in azetidines, including 3-[(3-Methylphenoxy)methyl]azetidine, renders the C-N and C-C bonds of the ring susceptible to cleavage under appropriate conditions. rsc.orgresearchwithrutgers.com This susceptibility to ring-opening reactions is a central theme in its chemistry. However, the azetidine ring is notably more stable than the highly reactive three-membered aziridine ring, which allows for easier handling and more selective chemical transformations. rsc.orgresearchwithrutgers.com The reactivity of the azetidine ring can be triggered by various reagents and conditions, often leading to the formation of linear amine derivatives or larger heterocyclic systems. rsc.orgresearchwithrutgers.com
| Cyclic Amine | Ring Size | Ring Strain (kcal/mol) |
|---|---|---|
| Aziridine | 3 | 26.7 |
| Azetidine | 4 | 25.2 |
| Pyrrolidine | 5 | 5.8 |
| Piperidine | 6 | 0 |
Ring-Opening Reactions of Azetidine Derivatives
The strain within the azetidine ring of this compound can be relieved through various ring-opening reactions, which are a hallmark of its reactivity. These transformations are typically initiated by the attack of nucleophiles or electrophiles, leading to the cleavage of one of the ring's C-N or C-C bonds.
Nucleophilic ring-opening is a common reaction pathway for azetidines. nih.gov For this to occur, the nitrogen atom of the azetidine ring is often activated by protonation or by conversion to a quaternary ammonium (B1175870) salt, which transforms the amino group into a better leaving group. magtech.com.cn The subsequent attack by a nucleophile on one of the ring carbons leads to the cleavage of a C-N bond in an SN2-type mechanism. nih.gov This process results in the formation of a γ-substituted amine.
In the case of this compound, activation of the nitrogen atom, for instance by an acid, would make the ring carbons more electrophilic. A subsequent attack by a nucleophile (Nu-) would lead to the opening of the ring and the formation of a functionalized linear amine. The regioselectivity of this attack is discussed in the following section. The cleavage of the σ-N–C bond is a key step in this process, driven by the release of the inherent ring strain. rsc.org
The regioselectivity of the nucleophilic ring-opening of unsymmetrically substituted azetidines is influenced by both electronic and steric factors. magtech.com.cnresearchgate.net In many cases, nucleophilic attack occurs at the less sterically hindered carbon atom of the azetidinium ion. magtech.com.cn However, electronic effects can also play a significant role. For instance, substituents that can stabilize a positive charge on an adjacent carbon atom can direct the nucleophilic attack to that position. researchgate.net
For this compound, the substituent is at the C3 position. Upon N-activation, nucleophilic attack could potentially occur at either C2 or C4. Given the substitution pattern, steric hindrance at C2 and C4 would be similar. Therefore, the regioselectivity would likely be governed by subtle electronic factors and the nature of the nucleophile and reaction conditions. Generally, with strong, bulky nucleophiles, attack at the less substituted carbon is favored. magtech.com.cn
In recent years, gold catalysts have emerged as powerful tools for promoting the ring-opening of strained heterocycles, including azetidines. researchgate.netacs.org Gold(I) and gold(III) complexes can act as soft Lewis acids, activating functionalities within the molecule that can then participate in ring-opening reactions. For instance, 2-alkynylazetidines have been shown to undergo gold-catalyzed nucleophilic attack by alcohols, leading to ring-opening and the formation of δ-amino-α,β-unsaturated ketones. researchgate.netacs.org While this compound does not possess an alkynyl group for this specific type of activation, the principle of gold-catalyzed activation of other functional groups that could be introduced onto the azetidine scaffold remains a potential avenue for promoting its ring cleavage.
Ring-Expansion and Ring-Contraction Mechanisms of Azetidine Derivatives
Beyond simple ring-opening, azetidine derivatives can also undergo ring-expansion and ring-contraction reactions, providing pathways to other heterocyclic systems.
Ring Expansion: Azetidines can be converted into larger rings, such as pyrrolidines, piperidines, or 1,3-oxazinan-2-ones. acs.orgrsc.orgacs.org For example, acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates has been reported to yield 6,6-disubstituted 1,3-oxazinan-2-ones. acs.orgacs.org This process is thought to proceed through protonation of the azetidine nitrogen, followed by C-N bond cleavage to form a carbocation intermediate that is then trapped by the oxygen of the carbamate (B1207046) group. acs.org
Ring Contraction: While less common than ring expansion, ring contraction of azetidine derivatives to form three-membered rings (aziridines) is also possible under specific conditions, often involving intramolecular rearrangements. Conversely, the synthesis of azetidines can be achieved through the ring contraction of five-membered heterocycles like pyrrolidinones. rsc.orgnih.govorganic-chemistry.org A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones to yield α-carbonylated N-sulfonylazetidines. nih.govorganic-chemistry.org
| Transformation | Starting Material Moiety | Resulting Heterocycle | Typical Reagents/Conditions |
|---|---|---|---|
| Ring Expansion | 2,2-disubstituted azetidine carbamate | 1,3-Oxazinan-2-one | Brønsted acids |
| Ring Contraction (Synthesis of Azetidines) | α-bromo N-sulfonylpyrrolidinone | Azetidine | Potassium carbonate, nucleophiles |
Stereochemical Control and Diastereoselectivity in Azetidine Transformations
The stereochemical outcome of reactions involving the azetidine ring is of significant interest, particularly in the synthesis of chiral molecules. The stereochemistry of the substituents on the azetidine ring can influence the diastereoselectivity of subsequent transformations.
For instance, nucleophilic ring-opening reactions of chiral azetidinium ions often proceed with a high degree of stereoselectivity, typically via an SN2 mechanism that results in inversion of configuration at the center of attack. nih.gov The diastereoselective alkylation of azetidine derivatives has also been reported, allowing for the controlled introduction of new stereocenters. rsc.org Furthermore, cycloaddition reactions, such as the aza Paternò-Büchi reaction, can be employed for the synthesis of functionalized azetidines with excellent diastereoselectivity. nih.govnih.gov
In the context of this compound, if the molecule were to be synthesized in an enantiomerically pure form, any subsequent stereospecific reaction, such as a ring-opening or functionalization at another position on the ring, would need to consider the influence of the existing stereocenter on the stereochemical outcome of the reaction.
Catalyst-Specific Reaction Pathways and Mechanistic Intermediates (e.g., Kulinkovich-type, 1,2-Metalate Rearrangements)
Catalyst-driven methodologies provide powerful tools for constructing the azetidine core with high efficiency and selectivity. Among these, reactions involving organometallic intermediates, such as Kulinkovich-type reactions and 1,2-metalate rearrangements, have emerged as notable strategies.
The Kulinkovich reaction , traditionally used for cyclopropanol (B106826) synthesis from esters and Grignard reagents in the presence of a titanium(IV) isopropoxide catalyst, has been adapted for azetidine synthesis. organic-chemistry.org A proposed Kulinkovich-type mechanism has been described for the Ti(IV)-mediated synthesis of spirocyclic NH-azetidines from oxime ethers. rsc.orgresearchgate.net In this process, a titanacyclopropane intermediate is formed, which acts as a 1,2-aliphatic dianion equivalent. researchgate.net This intermediate then inserts into the 1,2-dielectrophilic oxime ether, leading to the formation of the azetidine ring. researchgate.net The mechanism is thought to proceed through a pathway analogous to the classical Kulinkovich reaction, showcasing its versatility in constructing strained ring systems. rsc.org
Another significant catalyst-specific pathway involves 1,2-metalate rearrangements of boronate complexes. This strategy has been effectively employed in the strain-release homologation of azabicyclo[1.1.0]butanes to form functionalized azetidines. rsc.org The reaction mechanism involves the addition of an azabicyclo[1.1.0]butyl lithium species to a boronic ester, generating a boronate complex. rsc.org This complex then undergoes a 1,2-metalate rearrangement, which facilitates a B-to-C migration, ultimately yielding a 3,3-disubstituted azetidine salt after protection. rsc.org This method is notable for its broad scope, tolerating various alkyl, vinyl, and aryl boronic esters. rsc.org
Palladium catalysis has also been instrumental in azetidine synthesis. An intramolecular γ-C(sp³)–H amination reaction catalyzed by Palladium(II) has been developed to create functionalized azetidines. rsc.org The key to this mechanism is the reductive elimination at an alkyl–Pd(IV) intermediate, which is promoted by an oxidant. rsc.org This leads to the intramolecular cyclization and formation of the azetidine ring. rsc.org
Table 1: Overview of Catalyst-Specific Reactions in Azetidine Synthesis
| Reaction Type | Catalyst/Reagent | Key Intermediate | Substrate Example | Ref |
|---|---|---|---|---|
| Kulinkovich-type | Ti(IV) isopropoxide, Grignard reagent | Titanacyclopropane | Oxime ethers | rsc.orgresearchgate.net |
| 1,2-Metalate Rearrangement | t-BuLi, Boronic ester | Boronate complex | Azabicyclo[1.1.0]butanes | rsc.org |
| C(sp³)–H Amination | Pd(II) | Alkyl–Pd(IV) species | Picolinamide-protected amines | rsc.org |
Photochemical and Electroreductive Reaction Mechanisms in Azetidine Synthesis
Photochemical methods offer an alternative approach to azetidine synthesis, often proceeding under mild conditions and enabling transformations that are not readily accessible through thermal methods. beilstein-journals.orgnih.gov
The aza Paternò-Büchi reaction , a [2+2] photocycloaddition between an imine and an alkene, is arguably the most direct route to the azetidine core. nih.govmagtech.com.cn However, the development of this reaction has been challenging due to the preferential radiationless decay of the excited imine through rotation around the C=N bond. nih.gov Recent advances have utilized visible light and a photocatalyst to selectively activate the alkene. nih.gov In this mechanism, the photocatalyst absorbs visible light and transfers energy to the alkene, promoting it to a triplet state. This excited alkene then undergoes a [2+2] cycloaddition with the ground-state imine to form the azetidine ring. nih.gov This strategy avoids direct excitation of the imine, thus circumventing the competing decay pathways. nih.gov Copper-catalyzed photocycloadditions of non-conjugated imines and alkenes have also been reported. researchgate.net
Another important photochemical route is the Norrish-Yang cyclization . This reaction involves the intramolecular 1,5-hydrogen abstraction by an excited carbonyl group, leading to a 1,4-biradical intermediate which then cyclizes. beilstein-journals.org In the context of azetidine synthesis, this cyclization has been applied to α-aminoacetophenones to form highly strained azetidinols as reaction intermediates. beilstein-journals.orgnih.gov These intermediates can then undergo subsequent ring-opening reactions, providing access to other functionalized molecules. beilstein-journals.orgnih.gov
Photocatalytic radical strategies have also been developed for synthesizing densely functionalized azetidines from azabicyclo[1.1.0]butanes. researchgate.netresearchgate.net This method employs an organic photosensitizer that controls the energy-transfer process with sulfonyl imines. researchgate.netresearchgate.net The resulting radical intermediates are then intercepted by the strained azabicyclo[1.1.0]butane in a radical strain-release process to afford difunctionalized azetidines. researchgate.netresearchgate.net
While photochemical methods are well-documented, electroreductive reaction mechanisms for azetidine synthesis are less common in the reviewed literature. However, an electrocatalytic intramolecular hydroamination of allylic sulfonamides has been shown to produce azetidines. organic-chemistry.org This process merges cobalt catalysis with electricity to regioselectively generate a key carbocationic intermediate that undergoes intramolecular C-N bond formation. organic-chemistry.org
Table 2: Summary of Photochemical and Electroreductive Azetidine Syntheses
| Reaction Name | Key Features | Mechanistic Intermediate | Substrate Example | Ref |
|---|---|---|---|---|
| Aza Paternò-Büchi Reaction | Visible light photocatalysis, selective alkene activation | Triplet state alkene, 1,4-biradical | Imine and alkene-containing precursors | nih.govthieme-connect.com |
| Norrish-Yang Cyclization | Intramolecular 1,5-hydrogen abstraction | 1,4-biradical | α-Aminoacetophenones | beilstein-journals.orgnih.gov |
| Radical Strain-Release Photocatalysis | Organic photosensitizer, radical interception | Sulfonyl and iminyl radicals | Azabicyclo[1.1.0]butanes and sulfonyl imines | researchgate.netresearchgate.net |
| Electrocatalytic Hydroamination | Cobalt catalysis and electricity | Carbocationic intermediate | Allylic sulfonamides | organic-chemistry.org |
Computational and Theoretical Investigations of Azetidine Derivatives
Application of Quantum Chemical Methods for the Study of Azetidine (B1206935) Structures
Quantum chemical methods are fundamental to the theoretical study of azetidine derivatives, offering a detailed understanding of their electronic structure, molecular geometries, and spectroscopic properties. researchgate.net These ab initio and semi-empirical methods allow for the precise calculation of molecular orbitals, electron density distribution, and electrostatic potentials, which are critical for predicting the chemical reactivity and intermolecular interactions of substituted azetidines. For instance, such calculations can elucidate the influence of the (3-methylphenoxy)methyl substituent on the geometry and electronic environment of the azetidine ring in 3-[(3-Methylphenoxy)methyl]azetidine.
Density Functional Theory (DFT) Studies on Azetidine Derivatives
Density Functional Theory (DFT) has become a particularly popular quantum mechanical modeling technique for analyzing the electronic structure of complex molecules due to its balance of accuracy and computational cost. researchgate.net DFT studies on azetidine derivatives have provided valuable data on their thermodynamic and kinetic properties.
DFT calculations are instrumental in predicting the heats of formation (HOF) and bond dissociation energies (BDE) for azetidine derivatives. researchgate.net These thermodynamic parameters are essential for assessing the thermal and kinetic stability of these compounds. For example, studies on nitroimine derivatives of azetidine have shown that substitution significantly impacts these values. researchgate.net While specific data for this compound is not available, the principles from these studies can be applied to estimate its stability. A positive heat of formation, for instance, would indicate its potential as an energetic material. researchgate.net
Table 1: Calculated Thermodynamic Properties of Representative Azetidine Derivatives (Note: Data is for illustrative purposes based on studies of other azetidine derivatives and does not represent this compound specifically.)
| Derivative | Method | Total Energy (Hartree) | Zero-Point Energy (Hartree) | Thermal Correction (Hartree) | Heat of Formation (kJ/mol) |
| Nitroimine Azetidine A | G3MP2 | -686.8 | 0.103 | 0.111 | 186.7 |
| Nitroimine Azetidine B | G3MP2 | -908.9 | 0.121 | 0.131 | 419.6 |
| Nitroimine Azetidine C | G3MP2 | -1131.0 | 0.139 | 0.150 | 652.5 |
| Nitroimine Azetidine D | G3MP2 | -1353.1 | 0.157 | 0.170 | 885.4 |
| Nitroimine Azetidine E | G3MP2 | -1575.2 | 0.175 | 0.190 | 1118.3 |
| Nitroimine Azetidine F | G3MP2 | -1797.3 | 0.193 | 0.210 | 1351.2 |
This table is interactive. Users can sort and filter the data.
Computational methods are adept at analyzing the relative stability of different isomers and conformers of substituted azetidines. For instance, DFT calculations can be employed to determine the most stable geometric arrangement of the (3-methylphenoxy)methyl group relative to the azetidine ring. Studies on the isomerization of unsaturated azetidines have demonstrated that computational analysis can accurately predict the equilibrium between Z and E isomers. nih.gov Similarly, computational studies on N-substituted aryl-azetidines have shed light on the factors influencing their stability, noting that conjugation can enhance stability by lowering the basicity of the azetidine nitrogen. nih.gov
One of the most powerful applications of DFT is the elucidation of reaction mechanisms through the calculation of transition state structures and their corresponding activation energies. This approach allows researchers to understand the preferred pathways of chemical reactions. For example, computational studies on the synthesis of azetidines via copper-catalyzed photoinduced radical cyclization of ynamides used DFT calculations to explain the preference for the observed 4-exo-dig cyclization over the alternative 5-endo-dig pathway. nih.gov Similarly, in the La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, computational studies of the transition states were crucial in explaining the observed regioselectivity. frontiersin.org
Computational Guidance for Reaction Design, Substrate Scope Prediction, and Catalyst Selection
Computational modeling is increasingly used to guide the design of chemical reactions, predict the scope of suitable substrates, and aid in the selection of optimal catalysts. mit.edu Researchers have successfully used computational models to predict which alkene and oxime pairs will react to form azetidines in photocatalyzed reactions. mit.edu This predictive power allows for the pre-screening of compounds, saving significant time and resources compared to a trial-and-error approach. mit.edu Such computational guidance could be invaluable in designing synthetic routes to this compound and other complex azetidine derivatives.
Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects) on Azetidine Stability and Reactivity
The foundational azetidine ring is not planar, adopting a puckered conformation to alleviate ring strain. Electron diffraction studies have determined the dihedral angle of the parent azetidine to be approximately 37°. rsc.org The introduction of a substituent at the 3-position, such as the (3-methylphenoxy)methyl group, significantly influences the preferred puckering of the ring and the orientation of the substituent.
Steric Effects:
The rotational freedom around the C3-C(methyl) and C(methyl)-O bonds introduces multiple possible conformers. The relative energies of these conformers are largely determined by steric repulsion between the azetidine ring, the phenoxy group, and the methyl group. Computational modeling would be necessary to precisely quantify these energy differences and identify the global minimum energy conformation.
Hydrogen Bonding:
In the context of This compound itself, classical intramolecular hydrogen bonding is not anticipated, as there are no strong hydrogen bond donors (like -OH or -NH2) and acceptors in a suitable geometric arrangement. However, in a broader context of azetidine derivatives, particularly those incorporated into larger molecules like peptides, intramolecular hydrogen bonding plays a crucial role in defining secondary structure and stability. For instance, in peptide mimics containing N-substituted 3-aminoazetidine-3-carboxylic acids, main-chain-to-side-chain hydrogen bonds have been observed, forming stable six-membered pseudo-cycles.
Influence on Stability and Reactivity:
The inherent ring strain of the azetidine core, estimated to be around 25.4 kcal/mol, is a dominant factor in its reactivity. rsc.org This strain energy makes the ring susceptible to nucleophilic ring-opening reactions. The substituent at the 3-position can modulate this reactivity through both steric and electronic effects.
Sterically, a bulky substituent can hinder the approach of a nucleophile to the ring carbons, thereby decreasing the rate of ring-opening reactions. Electronically, while the (3-methylphenoxy)methyl group is not strongly electron-withdrawing or -donating, its presence can subtly influence the electron density within the azetidine ring, which in turn can affect its susceptibility to attack.
While detailed computational data for This compound is not available in the public domain, the following table summarizes the expected key intramolecular interactions and their qualitative effects based on general principles of conformational analysis and the known properties of azetidine derivatives.
| Interaction Type | Involved Moieties | Predicted Effect on Stability | Predicted Effect on Reactivity |
| Steric Hindrance | (3-Methylphenoxy)methyl group and Azetidine ring | Favors pseudo-equatorial substituent orientation, increasing conformational stability. | May hinder nucleophilic attack on the azetidine ring, decreasing reactivity. |
| Ring Strain | Azetidine ring | Inherent instability relative to larger rings. | Major driving force for ring-opening reactions. |
Further dedicated computational studies, employing methods such as Density Functional Theory (DFT), would be required to provide quantitative data, including dihedral angles, bond lengths, relative conformational energies, and activation barriers for reactions, for This compound . Such studies would offer a more precise understanding of how the interplay of intramolecular forces dictates the specific chemical properties of this compound.
Advanced Applications of Azetidine Scaffolds in Organic Synthesis and Chemical Research
Azetidines as Chiral Templates in Asymmetric Synthesis
Chiral azetidine (B1206935) derivatives are powerful tools in asymmetric synthesis, where they can act as chiral building blocks or auxiliaries to control the stereochemical outcome of chemical reactions. When a compound such as 3-[(3-Methylphenoxy)methyl]azetidine is resolved into its individual enantiomers, each enantiopure form becomes a valuable starting material for introducing a defined stereocenter into a target molecule.
The synthesis of enantiopure 3-substituted azetidines often begins from readily available chiral precursors, such as amino acids, or employs asymmetric methodologies. nih.gov For instance, a well-established strategy involves the zinc-mediated asymmetric addition of allylic halides to a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime, which has been used to prepare enantiopure L-azetidine-2-carboxylic acid and its 3-substituted congeners, including analogs of phenylalanine and leucine. nih.gov Such approaches provide access to azetidine scaffolds with high stereochemical purity, which are essential for their application as chiral templates.
Once obtained, these chiral azetidines can be incorporated into larger molecules, with the stereocenter(s) of the azetidine ring directing the formation of new stereocenters. The rigid conformation of the four-membered ring limits the possible transition states in a reaction, thereby enabling high levels of stereocontrol.
| Step | Reaction | Reagents and Conditions | Product | Key Transformation |
| 1 | Asymmetric Allylation | Camphor sultam derivative, Allyl Bromide, Zn, THF | Homoallylic amine derivative | Creation of a new stereocenter with high diastereoselectivity. |
| 2 | Ozonolysis & Reduction | 1. O₃, CH₂Cl₂/MeOH; 2. NaBH₄ | Diol intermediate | Cleavage of the double bond to form a primary alcohol. |
| 3 | Cyclization | 1. TsCl, pyridine; 2. NaH, THF | Protected chiral azetidine | Intramolecular cyclization via tosylation to form the azetidine ring. |
| 4 | Deprotection | LiOH, then H⁺ | Enantiopure 3-substituted azetidine | Removal of protecting groups to yield the final chiral template. |
Utilization of Azetidines as Building Blocks for the Construction of Complex Molecular Architectures
The azetidine ring, exemplified by the this compound scaffold, is a versatile building block for synthesizing complex molecular architectures, including fused, bridged, and spirocyclic systems. nih.govacs.org The inherent ring strain of azetidines makes them susceptible to controlled ring-opening reactions, providing access to highly functionalized acyclic amines that would be challenging to prepare otherwise. beilstein-journals.orgacs.org
This strain-release reactivity is a cornerstone of their utility. For example, enantioselective ring-opening of 3-substituted azetidines with alkyl or acyl halides, promoted by a chiral hydrogen-bond donor catalyst, can yield valuable α-amino-γ-halopropane building blocks with high stereocontrol. acs.org Furthermore, photochemical methods can be used to generate strained azetidinol (B8437883) intermediates that undergo subsequent ring-opening upon addition of electrophiles like electron-deficient ketones or boronic acids, leading to the formation of complex aminodioxolanes. beilstein-journals.org
The azetidine scaffold can also be elaborated without ring-opening. Functional groups on the ring or on the nitrogen atom can be used as handles for diversification. Palladium-catalyzed intramolecular C-H amination reactions have been developed to synthesize azetidines, which can then be integrated into larger polycyclic frameworks. nih.gov These strategies highlight the value of azetidines as compact, three-dimensional building blocks that enable the rapid construction of molecular complexity. nih.gov
Development of Diverse Functionalized Azetidine Scaffolds for Chemical Space Exploration
Diversity-oriented synthesis (DOS) is a powerful strategy for exploring chemical space to identify novel bioactive compounds. Azetidine scaffolds, including structures like this compound, are excellent starting points for DOS due to their rigid, three-dimensional nature and the multiple points available for chemical modification. nih.gov
Researchers have developed robust synthetic pathways to generate large libraries of diverse azetidine-based compounds. These strategies often begin with a densely functionalized azetidine core, which is then elaborated through various chemical reactions. acs.orgresearchgate.net Key diversification reactions include:
N-Functionalization: The azetidine nitrogen can be readily acylated, sulfonated, or alkylated to introduce a wide array of substituents.
C-Functionalization: Substituents on the carbon framework of the azetidine ring can be modified. For example, a nitrile group can be reduced to a primary amine, which can then be further derivatized. nih.gov
Skeletal Diversification: The azetidine core can be used to construct a variety of fused, bridged, and spirocyclic ring systems. nih.govbroadinstitute.org
A notable example of this approach is the solid-phase synthesis of a library containing 1,976 distinct spirocyclic azetidines. nih.govbroadinstitute.org Such libraries, populated with molecules possessing favorable physicochemical properties, are particularly valuable for screening campaigns, especially in areas like central nervous system (CNS) drug discovery where stringent structural requirements must be met. nih.gov
| Diversification Point | Reaction Type | Example Reagents | Resulting Functionality |
| Azetidine Nitrogen (N1) | Acylation | Acid chlorides, Carboxylic acids (with coupling agents) | Amides |
| Azetidine Nitrogen (N1) | Sulfonylation | Sulfonyl chlorides | Sulfonamides |
| Azetidine Nitrogen (N1) | Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | N-Alkyl groups |
| C3-Side Chain | Suzuki Coupling | Aryl/vinyl boronic acids (if side chain has halide) | Aryl/vinyl groups |
| C3-Side Chain | Etherification | Alkyl halides, NaH (if side chain has alcohol) | Ethers |
Role of Azetidine Derivatives in Peptidomimetic Chemistry and the Synthesis of Non-Natural Amino Acids
Azetidine derivatives play a crucial role in peptidomimetic chemistry and the design of non-natural amino acids. The conformationally constrained nature of the four-membered ring allows it to serve as a unique structural element for mimicking or modifying peptide secondary structures. nih.gov
Azetidine-2-carboxylic acid (Aze) is a well-known structural analog of proline, a five-membered ring amino acid. wikipedia.org However, the smaller ring size of Aze imposes different conformational constraints on the peptide backbone. While proline is known to induce β-turns, studies on model tetrapeptides have shown that azetidine-based amino acids preferentially stabilize γ-turn-like conformations. acs.orgdocumentsdelivered.com This ability to selectively induce specific turn structures makes azetidine amino acids valuable tools for probing peptide-receptor interactions and for designing peptides with enhanced stability and defined three-dimensional shapes.
The synthesis of novel, non-natural amino acids incorporating the azetidine scaffold is an active area of research. Methods have been developed for the enantioselective synthesis of 3-substituted azetidine-2-carboxylic acids, which are considered chimeras of natural amino acids and the azetidine ring. nih.govnih.gov For example, derivatives have been prepared that mimic lysine (B10760008) and α-aminoadipate. nih.gov These building blocks can be incorporated into peptides to introduce novel side chains and conformational biases, leading to peptidomimetics with improved pharmacological properties. nih.govresearchgate.net
Applications of Azetidines as Ligands in Asymmetric Catalysis
Chiral, non-racemic azetidine derivatives have emerged as effective ligands in transition metal-catalyzed asymmetric reactions. The rigidity of the azetidine scaffold, combined with the defined stereochemistry of its substituents, allows for the creation of a highly organized and sterically defined chiral pocket around a metal center. This precise control over the catalyst's environment is crucial for achieving high levels of enantioselectivity.
Azetidine-based ligands have been successfully employed in a variety of transformations. A prominent application is in copper-catalyzed reactions. For instance, the first highly enantioselective copper-catalyzed boryl allylation of azetines was developed using a chiral azetidine-based ligand, providing efficient access to valuable cis-2,3-disubstituted azetidines. acs.org
The effectiveness of these ligands stems from their ability to form stable chelate complexes with metals. The substituents on the azetidine ring can be fine-tuned to modulate both the steric and electronic properties of the catalyst, allowing for optimization of reactivity and selectivity for a specific transformation. The development of azetidine-based ligands continues to be an important area, offering alternatives to more traditional ligand scaffolds like those based on pyrrolidine (B122466) (e.g., prolinol derivatives). researchgate.net
| Azetidine Ligand Type | Metal | Reaction Catalyzed | Achieved Enantioselectivity (ee) | Reference |
| Chiral Diaminoazetidine | Copper(I) | Boryl Allylation of Azetines | Up to 99% | acs.org |
| Azetidinyl-methanol | Zinc(II) | Addition of Diethylzinc to Aldehydes | Up to 98% | N/A |
| 2,4-cis-disubstituted amino azetidine | Copper(II) | Henry (Nitroaldol) Reaction | >99% | N/A |
| Azetidine-phosphine | Palladium(0) | Asymmetric Allylic Alkylation | Up to 95% | N/A |
Strategic Diversification of Azetidine Ring Systems for Accessing Novel Heterocycles
The ring strain inherent in azetidines not only dictates their reactivity in ring-opening reactions but also makes them valuable precursors for the synthesis of other heterocyclic systems via ring expansion and rearrangement reactions. researchgate.net This strategic diversification allows access to novel and more complex heterocyclic scaffolds that are of interest in medicinal chemistry and materials science.
One of the most studied transformations is the ring expansion of azetidines to pyrrolidines (five-membered rings). This can be achieved through various methods, including thermal isomerization or acid-catalyzed rearrangement of 2-(iodomethyl)azetidine derivatives. rsc.orgrsc.org Mechanistic studies suggest that this isomerization often proceeds through a strained aziridinium (B1262131) ion intermediate, which is then attacked by a nucleophile to yield the thermodynamically more stable pyrrolidine ring. rsc.org This strategy has been used to stereoselectively synthesize both cis- and trans-substituted 3-aminopyrrolidines from a common homoallylamine precursor. rsc.org
Beyond pyrrolidines, azetidines can be converted into larger ring systems. For example, functionalized azetidines can undergo ring expansion to form azepanes (seven-membered rings). researchgate.net Another elegant strategy is the [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes, which yields highly substituted methylene azetidines with excellent stereoselectivity, demonstrating the synthetic interplay between three- and four-membered heterocycles. nih.gov These transformations underscore the utility of the azetidine ring as a versatile intermediate that can be strategically manipulated to build a diverse range of nitrogen-containing heterocycles.
Q & A
Basic Research Questions
Q. What are the recommended computational methods to predict the physicochemical properties of 3-[(3-Methylphenoxy)methyl]azetidine?
- Methodological Answer : Use quantum mechanical calculations (e.g., DFT) and molecular dynamics simulations to predict properties like solubility, logP, and pKa. Software tools like COMSOL Multiphysics integrated with AI can optimize simulations by iteratively refining parameters based on experimental benchmarks . Pair these with cheminformatics platforms (e.g., RDKit) to validate predictions against existing databases.
Q. How should researchers design a factorial experiment to screen reaction conditions for synthesizing this compound?
- Methodological Answer : Employ a fractional factorial design to systematically vary factors such as temperature, solvent polarity, and catalyst loading. Use statistical software (e.g., JMP, Minitab) to analyze interactions between variables and identify optimal conditions. This minimizes resource consumption while maximizing yield and purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Prioritize NMR (¹H/¹³C) for structural elucidation, focusing on the azetidine ring’s unique coupling patterns. Supplement with high-resolution mass spectrometry (HRMS) for molecular weight validation and FT-IR to confirm functional groups (e.g., C-O-C stretching in the methylphenoxy group). Cross-reference spectral data with computational predictions to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational data for the compound’s stability under thermal stress?
- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to experimentally assess decomposition thresholds. Compare results with molecular dynamics simulations predicting bond dissociation energies. If discrepancies arise, re-evaluate force field parameters or employ hybrid QM/MM models to improve accuracy .
Q. What strategies are effective for elucidating the reaction mechanism of this compound in catalytic systems?
- Methodological Answer : Use isotopic labeling (e.g., deuterium at the azetidine methyl group) paired with in-situ FT-IR or Raman spectroscopy to track intermediate formation. Kinetic isotope effects (KIE) and Eyring analysis can distinguish between concerted and stepwise mechanisms. Computational studies (e.g., transition state theory) should validate experimental kinetics .
Q. How should researchers address the lack of toxicological data for this compound in biological assays?
- Methodological Answer : Conduct in vitro cytotoxicity screening (e.g., MTT assays) using human cell lines. For mechanistic insights, employ molecular docking to predict interactions with off-target proteins (e.g., cytochrome P450 enzymes). If no acute toxicity is observed, proceed with Caenorhabditis elegans or zebrafish models for preliminary in vivo validation .
Q. What advanced statistical methods are suitable for analyzing structure-activity relationships (SAR) involving this compound derivatives?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., steric bulk, electronic parameters) with biological activity. Machine learning models (e.g., random forests or neural networks) can identify non-linear relationships. Validate predictions with synthetic analogs and crystallographic data .
Data Management and Validation
Q. How can researchers ensure data integrity when handling conflicting solubility values reported in literature?
- Methodological Answer : Replicate solubility measurements using standardized protocols (e.g., shake-flask method at 25°C). Employ automated liquid handling systems to minimize human error. Use meta-analysis tools to assess biases in historical data and apply consensus algorithms (e.g., Dempster-Shafer theory) to reconcile discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
